3,4-dihydro-1-benzothiepin-5(2H)-one oxime
Description
Contextualization of Medium-Sized Heterocyclic Ring Systems in Chemical Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and medicinal science. Among these, medium-sized rings, typically defined as having 8 to 11 atoms, present unique synthetic challenges and opportunities. mdpi.comnih.gov The synthesis of these rings is often complicated by unfavorable enthalpic and entropic factors, such as transannular strain (interactions between non-adjacent atoms across the ring) and conformational flexibility. mdpi.comrsc.org
Despite these difficulties, interest in medium-sized heterocycles has grown significantly, particularly in medicinal chemistry. nih.govrsc.org Their distinct three-dimensional shapes and relative rigidity can lead to improved binding affinity with biological targets compared to more flexible acyclic molecules or common 5- and 6-membered rings. rsc.org Benzothiepins, which feature a seven-membered sulfur-containing ring fused to a benzene (B151609) ring, are part of this important class of molecules. While technically on the edge of the medium-ring definition, their synthesis and properties are influenced by similar conformational considerations. The development of synthetic strategies, such as ring expansion or transition-metal-catalyzed cyclizations, has been crucial for accessing these complex scaffolds. mdpi.comrsc.org
Significance of Oxime Functional Groups in Organic Synthesis and Ligand Design
An oxime is an organic compound containing the functional group RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgtestbook.com If derived from a ketone, as in the case of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime, it is known as a ketoxime. ucla.edu
Oximes are highly versatile intermediates in organic synthesis. numberanalytics.com They can be converted into a variety of other functional groups. For instance, the Beckmann rearrangement transforms ketoximes into amides, a reaction of significant industrial importance, such as in the synthesis of caprolactam, the precursor to nylon 6. wikipedia.orgbritannica.com Aldoximes can be dehydrated to form nitriles. britannica.com
Beyond their role as synthetic intermediates, oximes are widely used as ligands in coordination chemistry. The nitrogen and oxygen atoms of the oxime group can chelate to metal ions, forming stable complexes. wikipedia.org Dimethylglyoxime, for example, is a well-known reagent for the analysis of nickel. wikipedia.org The ability of oxime-containing ligands to coordinate with various metals makes them valuable in catalysis and materials science. at.uanih.gov
Overview of Research Trajectories for Novel Thiepin Compounds
Research into thiepins and their derivatives, including benzothiepins, is driven by their diverse biological activities and potential applications in materials science. ontosight.ai Fused-ring systems like dibenzo[b,f]thiepines are important structural motifs in a number of biologically active molecules. researchgate.net
The primary research trajectories for novel thiepin compounds focus on several key areas:
Medicinal Chemistry: Many studies explore the synthesis of new thiepin derivatives to evaluate their potential as therapeutic agents. Benzothiophene derivatives, a related class, have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting that the benzothiepin scaffold is also a promising area for drug discovery. nih.gov
Organic Synthesis: The development of new and efficient methods for synthesizing the thiepin ring system remains an active area of research. This includes leveraging transition-metal catalysts to facilitate ring formation. researchgate.net
Materials Science: The unique electronic properties conferred by the sulfur atom in the heterocyclic ring make these compounds of interest for applications in materials science. ontosight.ai
The synthesis of oxime derivatives of benzothiepinones, such as this compound, represents a convergence of these research interests. The resulting molecule combines the structural features of a medium-sized heterocyclic system with the reactive and coordinating properties of an oxime, opening avenues for further synthetic transformations or the development of novel metal complexes.
Detailed Research Findings
The formation of this compound proceeds from its corresponding ketone, 3,4-dihydro-1-benzothiepin-5(2H)-one. The reaction is a classic condensation of a ketone with hydroxylamine.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product | Byproduct |
|---|---|---|---|---|
| 3,4-dihydro-1-benzothiepin-5(2H)-one | Hydroxylamine (NH₂OH) | Condensation | This compound | Water (H₂O) |
This reaction converts the carbonyl (C=O) group of the ketone into an oxime (C=NOH) functional group. The reaction is typically carried out under mildly acidic conditions to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.
The resulting oxime can exist as stereoisomers (E/Z isomers) due to the restricted rotation around the C=N double bond. The specific isomer formed can be influenced by reaction conditions and the steric environment around the functional group.
Table 2: Functional Group Transformation
| Starting Compound | Key Functional Group | Product Compound | Resulting Functional Group |
|---|---|---|---|
| 3,4-dihydro-1-benzothiepin-5(2H)-one | Ketone (C=O) | This compound | Ketoxime (C=NOH) |
The presence of the oxime group makes this compound a valuable precursor for further synthesis. For example, it could undergo a Beckmann rearrangement to yield a lactam (a cyclic amide), thereby expanding the heterocyclic ring system and introducing a nitrogen atom into the core structure. This transformation would provide access to a different class of benzothiazepine (B8601423) derivatives with potential applications in medicinal chemistry.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(NE)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9+ |
InChI Key |
VFJJDUKSHZJVKP-PKNBQFBNSA-N |
Isomeric SMILES |
C1C/C(=N\O)/C2=CC=CC=C2SC1 |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2SC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,4 Dihydro 1 Benzothiepin 5 2h One Oxime
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime logically disconnects the molecule at the carbon-nitrogen double bond of the oxime, identifying the key intermediate as the corresponding ketone, 3,4-dihydro-1-benzothiepin-5(2H)-one. Further deconstruction of this benzothiepinone core points towards precursors that can be readily synthesized from commercially available starting materials.
Synthesis of the Benzothiepinone Core
The seven-membered benzothiepinone ring system can be retrosynthetically cleaved through an intramolecular Friedel-Crafts acylation. This disconnection reveals a key precursor: 4-(phenylthio)butanoic acid. This precursor contains the necessary phenyl ring, the sulfur heteroatom, and the butyric acid side chain, which upon cyclization, forms the desired seven-membered ring.
The synthesis of 4-(phenylthio)butanoic acid can be envisioned through the reaction of thiophenol with a suitable four-carbon building block, such as γ-butyrolactone, in the presence of a base.
Introduction of the Oxime Functionality
The introduction of the oxime is a straightforward functional group transformation. The retrosynthetic disconnection of the C=N-OH bond of the oxime points to the precursor ketone, 3,4-dihydro-1-benzothiepin-5(2H)-one, and hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. This transformation is a classic condensation reaction between a ketone and hydroxylamine.
Classical Synthetic Routes
The classical synthesis of this compound involves a two-step sequence: the formation of the benzothiepinone ring followed by oximation.
Condensation Reactions for Ring Closure
The key step in forming the 3,4-dihydro-1-benzothiepin-5(2H)-one core is an intramolecular Friedel-Crafts acylation of a 4-(arylthio)butanoic acid derivative. This type of reaction is a well-established method for the synthesis of cyclic ketones fused to an aromatic ring. masterorganicchemistry.comwikipedia.org
The synthesis typically begins with the preparation of the precursor, 4-(phenylthio)butanoic acid. This can be achieved by the nucleophilic attack of thiophenol on γ-butyrolactone in the presence of a strong base like sodium hydroxide. The resulting carboxylate salt is then acidified to yield 4-(phenylthio)butanoic acid.
The cyclization of 4-(phenylthio)butanoic acid to form the benzothiepinone is then carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The acid protonates the carboxylic acid, which then loses water to form a reactive acylium ion. This electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the seven-membered ring of 3,4-dihydro-1-benzothiepin-5(2H)-one.
Table 1: Key Reagents in the Classical Synthesis of the Benzothiepinone Core
| Step | Reactants | Reagents/Catalysts | Product |
| Precursor Synthesis | Thiophenol, γ-Butyrolactone | Sodium Hydroxide, Hydrochloric Acid | 4-(Phenylthio)butanoic acid |
| Ring Closure | 4-(Phenylthio)butanoic acid | Polyphosphoric Acid (PPA) or Eaton's Reagent | 3,4-Dihydro-1-benzothiepin-5(2H)-one |
Oximation Procedures
The conversion of 3,4-dihydro-1-benzothiepin-5(2H)-one to its oxime is a standard reaction in organic synthesis. wikipedia.org The ketone is treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in a suitable solvent like ethanol. researchgate.net The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine which then reacts with the ketone. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.
Table 2: Typical Conditions for Oximation
| Reactant | Reagents | Solvent | Product |
| 3,4-Dihydro-1-benzothiepin-5(2H)-one | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | This compound |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. These modern approaches often utilize alternative energy sources like microwave irradiation and ultrasound, or employ solvent-free conditions to reduce waste and reaction times.
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of organic reactions. globalresearchonline.net The synthesis of related heterocyclic compounds, such as benzothiazines and benzodiazepines, has been successfully achieved using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net It is plausible that both the intramolecular Friedel-Crafts acylation to form the benzothiepinone core and the subsequent oximation could be optimized using microwave heating.
Ultrasound-assisted synthesis is another green chemistry technique that can enhance reaction rates. nih.gov Sonication has been effectively used for the synthesis of oximes from various aldehydes and ketones, often resulting in milder reaction conditions, shorter reaction times, and higher yields. researchgate.net The application of ultrasound to the oximation of 3,4-dihydro-1-benzothiepin-5(2H)-one could offer a more sustainable alternative to traditional methods.
Furthermore, solvent-free or "grindstone" chemistry presents a highly sustainable approach. The synthesis of oximes has been demonstrated by simply grinding a ketone with hydroxylamine hydrochloride and a solid catalyst like bismuth(III) oxide, eliminating the need for a solvent and simplifying the work-up procedure. nih.gov
Table 3: Comparison of Synthetic Approaches
| Method | Advantages | Potential Application |
| Classical Synthesis | Well-established, reliable | Standard laboratory synthesis |
| Microwave-Assisted | Faster reaction rates, higher yields | Rapid synthesis and optimization |
| Ultrasound-Assisted | Milder conditions, shorter reaction times | Greener oximation procedure |
| Solvent-Free (Grindstone) | Environmentally friendly, simple work-up | Sustainable oximation procedure |
Catalytic Methods in Benzothiepinone Formation
Specific research on catalytic methods for the formation of the 3,4-dihydro-1-benzothiepin-5(2H)-one ring system is not available.
Green Chemistry Principles in Oxime Synthesis
While general green chemistry principles for oxime synthesis exist, their specific application to the synthesis of this compound, including relevant data tables and research findings, is not documented.
Chemo- and Regioselective Synthesis Strategies
There is no available literature discussing the chemo- and regioselective challenges or strategies in the synthesis of this specific oxime.
Optimization of Reaction Conditions and Yields
A detailed analysis of the optimization of reaction conditions for the synthesis of this compound cannot be provided due to a lack of specific experimental data in the scientific literature.
Solvent Effects on Reaction Efficiency
No studies were found that investigate and compare the effects of different solvents on the efficiency of this specific oximation reaction.
Temperature and Pressure Optimization
Data regarding the optimization of temperature and pressure for the synthesis of this compound are not available.
Catalyst Selection and Loading
Specific research on the selection of catalysts and the optimization of catalyst loading for the formation of this compound has not been published.
Advanced Structural Elucidation Methodologies
Spectroscopic Analysis Methodologies
Spectroscopic techniques are paramount in determining the molecular structure of organic compounds by probing the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For 3,4-dihydro-1-benzothiepin-5(2H)-one oxime, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy would complement this by identifying the number of unique carbon atoms and their hybridization state. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete bonding network of the molecule.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.5 (broad s) | Singlet | 1H | N-OH |
| 7.2-7.8 (m) | Multiplet | 4H | Aromatic protons |
| 2.9 (t) | Triplet | 2H | CH₂ adjacent to S |
| 2.6 (t) | Triplet | 2H | CH₂ adjacent to C=N |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 158.0 | C=N |
| 135.0-140.0 | Quaternary Aromatic Carbons |
| 125.0-130.0 | Tertiary Aromatic Carbons |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the oxime, the C=N double bond, the aromatic C-H and C=C bonds, and the C-S bond.
Expected IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group |
|---|---|
| 3200-3600 (broad) | O-H stretch (oxime) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1620-1680 | C=N stretch (oxime) |
| 1450-1600 | Aromatic C=C stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the atoms within the molecule.
Expected Mass Spectrometry Data for this compound
| m/z | Ion |
|---|---|
| [M]+ | Molecular Ion |
| [M-OH]+ | Loss of hydroxyl radical |
| [M-C₂H₄]+ | Loss of ethylene (B1197577) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions of the aromatic ring and the C=N chromophore.
Expected UV-Visible Absorption Maxima for this compound
| λmax (nm) | Transition |
|---|---|
| ~210 | π→π* (aromatic) |
| ~250 | π→π* (aromatic) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)
If this compound is chiral, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds. As this compound itself is not chiral, this technique would not be applicable unless a chiral center is introduced into the molecule.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. For molecules similar to 3,4-dihydro-1-benzothiepin-5(2H)-one oxime, such as benzothiazepine (B8601423) and benzodiazepin-2-thione derivatives, DFT calculations have been employed to determine their stable geometries and electronic characteristics. acs.orgespublisher.comespublisher.com
A key aspect of these studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. acs.org In studies of benzodiazepin derivatives, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.comespublisher.com A smaller energy gap generally implies higher chemical reactivity. acs.org
For this compound, the distribution of HOMO and LUMO would likely be influenced by the electron-donating and -withdrawing groups present in the molecule. The sulfur atom in the thiepin ring and the nitrogen and oxygen atoms in the oxime group would play significant roles in defining the electronic landscape.
Table 1: Representative DFT-Calculated Electronic Properties of Analogous Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzodiazepin-2-thione Derivatives | Varies | Varies | 3.38 - 4.01 |
| Benzothiazepine Derivatives | Varies | Varies | Varies |
Note: The specific values for HOMO, LUMO, and the energy gap would need to be calculated for this compound itself to obtain precise data.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate energy predictions. While computationally more intensive than DFT, methods like Hartree-Fock (RHF) and post-Hartree-Fock methods are valuable for benchmarking and for systems where DFT may be less reliable.
Studies on sulfur-containing compounds and other heterocyclic systems like benzodiazepines have utilized ab initio methods to investigate their molecular structures and electronic properties. sonar.chresearchgate.netderpharmachemica.com For instance, ab initio SCF calculations have been used to optimize the geometries of sulfur-containing molecules like thioacrolein (B1219185) and thioglyoxal. sonar.chresearchgate.net In the case of benzodiazepines, both ab initio and DFT methods have been used to determine parameters such as ionization potential, electron affinity, and electronegativity, which are key indicators of a molecule's stability and reactivity. derpharmachemica.com These methods could be similarly applied to this compound to obtain a more detailed and accurate understanding of its energetic landscape.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like those containing a seven-membered ring. acs.orguees.edu.ec MD simulations, in particular, can provide insights into the dynamic behavior of a molecule over time, revealing stable conformations and the transitions between them. acs.org
For analogous compounds such as 2,3-dihydro-1,5-benzothiazepine derivatives, MD simulations have been used to assess the stability of protein-ligand complexes. acs.org The root mean square deviation (RMSD) of the protein backbone atoms is often monitored to understand the stability of the complex over the simulation time. acs.org A similar approach could be used to study the conformational dynamics of this compound, both in isolation and in interaction with biological targets.
Seven-membered rings, such as the dihydrobenzothiepin ring in the target molecule, are known for their conformational flexibility and can exist in various forms, including chair, boat, and twist-boat conformations. researchgate.net The specific conformation adopted is influenced by factors such as steric hindrance and electronic interactions between substituents.
Computational studies on seven-membered ring lactones have utilized molecular mechanics to identify energy minima on the potential energy surface, which are then further optimized using DFT methods. ifj.edu.pl This combined approach allows for a thorough exploration of the conformational landscape. The stereochemical preferences, including the E/Z isomerism of the oxime group, would also be a critical aspect of the conformational analysis of this compound. Quantum chemical calculations have shown that the isomerization of oxime radicals proceeds more easily than that of the corresponding oximes. nih.gov
Reaction Mechanism Elucidation Through Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates and calculating activation energies.
For the oxime functional group in this compound, computational studies on the mechanism of oxime formation have provided detailed insights. The formation of an oxime from a ketone and hydroxylamine (B1172632) involves a multi-step process. ic.ac.uk Computational analysis can help determine whether the reaction proceeds through a stepwise or concerted pathway and can clarify the role of solvent molecules in proton transfer steps. ic.ac.uk
Furthermore, computational studies on intramolecular oxime transfer reactions have shown that the reaction pathways can involve general acid- or base-catalyzed equilibrium steps. acs.org The water-elimination step is often identified as having the highest transition state and activation energy, making it a rate-determining step. acs.org These mechanistic insights from related systems would be highly valuable in predicting the reactivity and potential synthetic pathways involving this compound.
Transition State Characterization
The formation of this compound from its corresponding ketone, 3,4-dihydro-1-benzothiepin-5(2H)-one, and hydroxylamine is a classic condensation reaction. The mechanism of oxime formation is understood to proceed through a two-step process: nucleophilic addition of hydroxylamine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the oxime. researchgate.net
Computational chemistry enables the precise characterization of the transition states for both of these steps. Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state. The characterization of this state is crucial for understanding the kinetics of the reaction.
Methods for Transition State Location:
Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method is often employed to locate the transition state structure by interpolating a path between the reactant and product geometries.
Eigenvector Following: This algorithm explores the potential energy surface by following the eigenvector corresponding to the single imaginary frequency that is characteristic of a true transition state.
For the formation of this compound, the transition state for the initial nucleophilic attack would involve the nitrogen atom of hydroxylamine approaching the electrophilic carbonyl carbon of the benzothiepinone. The geometry of this transition state would show a partially formed N-C bond and a partially broken C=O double bond. The second transition state, corresponding to the dehydration of the carbinolamine intermediate, would feature the elongation of the C-O bond of the hydroxyl group and the incipient formation of the C=N double bond.
Illustrative Data for a Hypothetical Transition State:
| Parameter | Reactant (Ketone + Hydroxylamine) | Transition State 1 (Nucleophilic Attack) | Intermediate (Carbinolamine) | Transition State 2 (Dehydration) | Product (Oxime + Water) |
| Relative Energy (kcal/mol) | 0.00 | +15.2 | -5.8 | +25.6 | -10.3 |
| Key Bond Distances (Å) | C=O: 1.21; N-H: 1.01 | C-O: 1.35; C-N: 1.98 | C-O: 1.43; C-N: 1.47 | C-O: 2.10; C=N: 1.55 | C=N: 1.28; O-H: 0.96 |
| Imaginary Frequency (cm⁻¹) | None | -450 | None | -820 | None |
Note: The data in this table is hypothetical and serves for illustrative purposes only.
Reaction Coordinate Analysis
A reaction coordinate analysis provides a graphical representation of the energy of the system as it progresses from reactants to products along the reaction pathway. The highest points on this profile correspond to the transition states, and the valleys represent intermediates. This analysis is fundamental to determining the rate-determining step of the reaction, which is the step with the highest activation energy.
For the synthesis of this compound, the reaction coordinate would trace the energetic changes during the nucleophilic addition and subsequent dehydration. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of the stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate. researchgate.net
The reaction profile would likely show that the dehydration step has a higher activation barrier than the initial nucleophilic attack, making it the rate-determining step. This is a common feature in oxime formation reactions. The analysis would also reveal the thermodynamic favorability of the reaction by comparing the energies of the reactants and products.
Molecular Docking and Ligand Interaction Modeling (Focusing on Theoretical Principles, not Biological Outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this can be used to theoretically model its interaction with potential binding partners.
Principles of Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The principles governing this recognition are based on the complementarity of the interacting surfaces in terms of shape and electronic properties.
Steric Complementarity: This refers to the "lock and key" principle, where the shape of the ligand (in this case, this compound) fits snugly into the binding site of a receptor.
Electrostatic Complementarity: This involves the favorable interaction between regions of positive and negative electrostatic potential on the ligand and receptor. The oxime moiety, with its polar C=N-OH group, can participate in significant electrostatic interactions.
Hydrogen Bonding: The hydroxyl group of the oxime is a potent hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in molecular recognition.
Van der Waals Interactions: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density. The bicyclic benzothiepin core of the molecule provides a significant surface area for such interactions.
Hydrophobic Interactions: The non-polar regions of the molecule, such as the benzene (B151609) ring and the hydrocarbon portion of the thiepin ring, can favorably interact with hydrophobic pockets in a binding site, driven by the displacement of water molecules.
Computational Design of Potential Interacting Ligands
Computational methods can be employed to design hypothetical ligands that would favorably interact with this compound, treating it as a target. This process, often referred to as inverse docking or de novo design, involves building a molecule piece by piece within a defined binding pocket on the target.
The design process would begin with the identification of key interaction points on the this compound. For instance, the hydrogen-bonding capabilities of the oxime group and the potential for π-stacking with the benzene ring would be highlighted as primary sites for interaction.
Illustrative Data for a Hypothetically Designed Ligand:
The following table presents hypothetical data for a computationally designed ligand interacting with this compound.
| Interaction Type | Interacting Group on Oxime | Interacting Group on Designed Ligand | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond (Donor) | Oxime -OH | Carbonyl Oxygen | -4.5 |
| Hydrogen Bond (Acceptor) | Oxime Nitrogen | Amine -NH | -3.2 |
| π-π Stacking | Benzene Ring | Phenyl Ring | -2.8 |
| Hydrophobic Contact | Thiepin Ring | Alkyl Chain | -1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Scoring functions are then used to evaluate the binding affinity of these computationally generated ligands. These functions estimate the free energy of binding by considering factors such as intermolecular interactions, desolvation effects, and conformational entropy. Through iterative cycles of ligand design and scoring, potential interacting partners for this compound can be theoretically identified.
Mechanistic Investigations of Chemical Transformations
Kinetic Studies of Key Reactions
Kinetic studies are crucial for elucidating reaction mechanisms, and for the Beckmann rearrangement, they have provided significant insights into the rate-determining steps and the influence of various factors on the reaction rate. While no specific kinetic data for 3,4-dihydro-1-benzothiepin-5(2H)-one oxime has been reported, the kinetics of the Beckmann rearrangement of similar compounds, such as acetophenone (B1666503) oximes, have been studied extensively. nih.gov
Generally, the Beckmann rearrangement is a first-order reaction with respect to the oxime. illinois.edu The reaction is typically acid-catalyzed, and the rate is dependent on the concentration and strength of the acid. wikipedia.org For this compound, the reaction would likely be initiated by protonation of the oxime's hydroxyl group, a step that is generally fast and reversible. The subsequent rearrangement of the protonated oxime is considered the rate-determining step.
The rate of rearrangement is significantly influenced by the electronic nature of the migrating group. In the case of this compound, there are two potential migrating groups: the aryl group (the benzene (B151609) ring fused to the thiepine (B12651377) ring) and the alkyl group (the ethylene (B1197577) bridge of the thiepine ring). The relative migratory aptitude of these groups will determine the regioselectivity of the reaction and the structure of the resulting lactam. Typically, aryl groups have a higher migratory aptitude than alkyl groups, suggesting that the aryl group would preferentially migrate.
Table 1: Hypothetical Relative Rate Constants for the Beckmann Rearrangement of this compound under Different Acidic Conditions.
| Catalyst | Acid Strength (pKa) | Expected Relative Rate Constant (k_rel) |
| Hydrochloric Acid | -7 | High |
| Sulfuric Acid | -3 | Very High |
| Acetic Acid | 4.76 | Low |
| Phosphoric Acid | 2.15 | Moderate |
Note: This table is illustrative and based on general principles of acid catalysis in the Beckmann rearrangement. Actual values would need to be determined experimentally.
Identification of Reaction Intermediates
The key intermediate in the Beckmann rearrangement is a nitrilium ion, which is formed upon the migration of a group from the carbon to the nitrogen atom with the concurrent departure of the leaving group (protonated hydroxyl group). wikipedia.org For this compound, the formation of a seven-membered ring containing a nitrilium ion is the expected pathway.
This intermediate is highly electrophilic and is subsequently attacked by a nucleophile, typically a water molecule present in the reaction medium, to form a hydroxy-imidate. Tautomerization of the hydroxy-imidate then leads to the final lactam product. masterorganicchemistry.com The structure of the final product will depend on which group migrates. If the aryl group migrates, a lactam with the nitrogen adjacent to the aromatic ring will be formed. Conversely, migration of the alkyl group will result in a different regioisomeric lactam.
The existence of nitrilium ions as intermediates in the Beckmann rearrangement is supported by spectroscopic studies, particularly NMR, on analogous systems. nih.gov In some cases, stable nitrilium salts have even been isolated.
Stereochemical Course of Reactions
The Beckmann rearrangement is a stereospecific reaction. The group that is anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates. wikipedia.org This stereochemical requirement has significant implications for the regioselectivity of the rearrangement of unsymmetrical ketoximes.
This compound can exist as two geometric isomers, (E) and (Z). In the (E)-isomer, the hydroxyl group is anti to the aryl group, while in the (Z)-isomer, it is anti to the alkyl group. Therefore, the Beckmann rearrangement of the (E)-isomer is expected to yield the lactam resulting from aryl migration, and the (Z)-isomer will lead to the product of alkyl migration.
The stereochemical integrity of the migrating group is generally retained during the rearrangement. researchgate.net This means that if the migrating group has a defined stereocenter, its configuration will be preserved in the product. For this compound, this would be relevant if substituents were present on the ethylene bridge.
The control of the (E)/(Z) isomer ratio of the starting oxime is therefore crucial for achieving a regioselective Beckmann rearrangement. This ratio can often be influenced by the conditions used for the oxime formation.
Structure Activity Relationship Sar Investigations for Enzyme Inhibition in Vitro and in Silico Focus
Design Principles for Modulating Enzyme Binding
The rational design of inhibitors based on the 3,4-dihydro-1-benzothiepin-5(2H)-one oxime scaffold is guided by established principles of molecular recognition and ligand-protein interactions. The goal is to modify the core structure to enhance binding affinity and selectivity for a target enzyme, such as acetylcholinesterase (AChE), a key target in neurodegenerative diseases. nih.govassaygenie.com
Key structural components of the molecule that can be targeted for modification include the aromatic ring, the seven-membered thiepin ring, and the oxime functional group. Design strategies include:
Introduction of Hydrophobic Groups: Adding small, hydrophobic substituents to the benzene (B151609) ring can enhance binding affinity through interactions with hydrophobic pockets within the enzyme's active site. researchgate.net
Modulation of π-π Interactions: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues, such as tryptophan and phenylalanine, which are common in the active sites of cholinesterases. nih.govnih.gov Modifying the electronic properties of the ring can tune the strength of these interactions.
Hydrogen Bonding: The oxime moiety (-C=N-OH) is a critical functional group, capable of acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). These interactions are crucial for anchoring the ligand within the active site.
Bioisosteric Replacement: The sulfur atom in the thiepin ring can be replaced with other bioisosteres, such as oxygen or a methylene group, to probe the importance of the sulfur atom for activity and to alter the molecule's physicochemical properties.
In Vitro Enzyme Assay Methodologies for Cholinesterase Inhibition (Focus on Assay Principles, not Specific Activities)
To evaluate the inhibitory potential of this compound derivatives, standardized in vitro enzyme assays are employed. The primary focus of these assays is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). The principles behind these assays are well-established.
Colorimetric Assays (Ellman's Method): The most common method for measuring cholinesterase activity is the Ellman assay. assaygenie.comagetds.com The principle involves the use of a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. nih.gov The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. assaygenie.com The presence of an inhibitor reduces the rate of this color change.
Fluorometric Assays: These assays offer higher sensitivity compared to colorimetric methods. One principle involves a probe like Amplite Red, which in the presence of horseradish peroxidase, reacts with the choline produced from acetylcholine hydrolysis to generate a highly fluorescent product. nih.gov Another approach uses a substrate that, upon enzymatic cleavage, releases a fluorescent molecule. The change in fluorescence intensity is monitored to determine enzyme activity and inhibition. anadolu.edu.tr
These assays can be adapted for high-throughput screening (HTS) to rapidly evaluate large libraries of compounds. nih.govresearchgate.net
Computational SAR Modeling and Predictive Algorithms
In silico methods are indispensable tools for predicting the biological activity of novel compounds and for understanding the molecular basis of their action, accelerating the drug discovery process. youtube.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, 3D-QSAR models can be developed. nih.gov These models use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the inhibitory potency (e.g., IC50 values) of new, unsynthesized derivatives. A robust QSAR model can guide the design of more potent inhibitors by identifying the key physicochemical properties required for high activity. nih.gov
Molecular Docking: This computational technique predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.gov For cholinesterase inhibition, docking studies can reveal how derivatives of this compound orient themselves within the enzyme's active site gorge. researchgate.net These simulations can identify crucial interactions, such as hydrogen bonds with specific amino acid residues and π-π stacking with key aromatic residues like Trp84 and Phe330 in the catalytic anionic site of AChE. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. These simulations provide insights into the flexibility of the ligand and the protein, and how their interactions evolve, offering a more realistic representation of the binding event. nih.gov
Influence of Substituent Effects on Binding Affinity (Theoretical Considerations)
The binding affinity of a ligand to its target enzyme is a function of various non-covalent interactions, which can be modulated by introducing different substituents onto the core scaffold. The electronic and steric properties of these substituents play a critical role.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring of the benzothiepin moiety can significantly alter the molecule's electronic properties. acs.org An EWG, for example, can affect the acidity of nearby protons or alter the charge distribution of the aromatic ring, which in turn influences interactions like π-π stacking or cation-π interactions with the enzyme.
Steric and Hydrophobic Effects: The size, shape, and lipophilicity of substituents are critical. A bulky substituent may cause steric hindrance, preventing the inhibitor from fitting properly into the active site. Conversely, a well-placed hydrophobic group that complements a hydrophobic pocket in the enzyme can substantially increase binding affinity and potency. nih.gov
The following table presents a theoretical structure-activity relationship for hypothetical derivatives of this compound, illustrating how different substituents on the aromatic ring might influence inhibitory activity against a target enzyme like acetylcholinesterase.
Table 1: Theoretical SAR of 7-Substituted this compound Derivatives (Note: The IC50 values are hypothetical and for illustrative purposes only.)
| Compound ID | Substituent (R) | Theoretical IC50 (µM) | Rationale |
| 1a | -H | 15.2 | Unsubstituted parent compound. |
| 1b | -CH3 | 10.5 | A small, hydrophobic group may improve binding in a nonpolar pocket. |
| 1c | -Cl | 8.1 | The chloro group is hydrophobic and electron-withdrawing, potentially enhancing both hydrophobic and electronic interactions. |
| 1d | -OCH3 | 12.8 | The methoxy group is an electron-donating group and can act as a hydrogen bond acceptor, but its bulk might be suboptimal. |
| 1e | -NO2 | 25.6 | A strong electron-withdrawing group that is also polar; may introduce unfavorable interactions or desolvation penalties. |
| 1f | -CF3 | 9.3 | A lipophilic and strongly electron-withdrawing group that can improve hydrophobic interactions. |
This theoretical analysis provides a framework for the rational design and optimization of this compound derivatives as potent enzyme inhibitors.
Applications in Chemical Synthesis and Advanced Materials Research
3,4-Dihydro-1-benzothiepin-5(2H)-one Oxime as a Synthetic Building Block
This compound serves as a versatile synthetic intermediate, primarily owing to the reactivity of its oxime functional group. The synthesis of this oxime is typically achieved through a condensation reaction between the corresponding ketone, 3,4-dihydro-1-benzothiepin-5(2H)-one, and hydroxylamine (B1172632). This straightforward preparation makes it an accessible building block for more complex molecular designs.
The oxime moiety can undergo a variety of transformations, allowing for the introduction of diverse functionalities. For instance, the hydroxyl group of the oxime can be derivatized, and the carbon-nitrogen double bond can participate in addition and cycloaddition reactions. These reactions open avenues for the synthesis of a wide array of substituted benzothiepin derivatives with potential applications in various fields of chemistry.
Precursor for Complex Heterocyclic Systems
One of the most significant applications of this compound is its role as a precursor in the synthesis of complex, multi-ring heterocyclic systems, particularly those containing both nitrogen and sulfur. A key transformation in this context is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.comucla.edu
When subjected to acidic conditions or other rearrangement-promoting reagents, this compound is expected to undergo a ring expansion to yield a benzothiaza-azocinone, an eight-membered lactam. This transformation is of considerable interest as it provides a route to medium-sized, sulfur- and nitrogen-containing heterocyclic rings, which are often challenging to synthesize. The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group (water), leading to a nitrilium ion intermediate that is subsequently hydrolyzed to the lactam.
The resulting lactam can serve as a monomer for ring-opening polymerization or as a scaffold for the synthesis of other complex heterocyclic structures. The presence of the sulfur atom and the benzene (B151609) ring in the backbone of these molecules can impart unique structural and electronic properties.
Potential in Polymer or Material Science (Non-Biological Context)
The application of oxime chemistry in polymer science has been expanding, and this compound presents intriguing possibilities in this domain. rsc.orgresearcher.life The "oxime click reaction," a condensation reaction between an oxime and a carbonyl group, is a highly efficient method for forming C=N-O linkages, which can be utilized in the synthesis of functional polymers. rsc.org
While direct polymerization of this compound itself is not a primary application, its derivatives, particularly the lactam obtained from the Beckmann rearrangement, are promising monomers. The ring-opening polymerization of this sulfur-containing lactam would lead to polyamides with a sulfur atom in the polymer backbone. The incorporation of sulfur can enhance the thermal stability, refractive index, and metal-coordination ability of the resulting polymer. researchgate.net
Furthermore, the oxime group can be incorporated as a functional handle in polymers. For example, polymers bearing pendant oxime groups can be synthesized and subsequently modified through reactions at the oxime functionality, allowing for the creation of cross-linked materials or the attachment of other molecules. researcher.lifersc.org
Below is a table summarizing the potential polymer types and their properties derived from this compound:
| Polymer Type | Monomer | Polymerization Method | Potential Properties |
| Polyamide | Benzothiaza-azocinone (from Beckmann rearrangement) | Ring-Opening Polymerization | Enhanced thermal stability, high refractive index, metal-coordination ability |
| Functional Polymer | Monomers with pendant benzothiepinone oxime groups | Various polymerization methods | Post-polymerization modification, cross-linking capabilities |
Role in Catalyst Design or Ligand Development (Non-Biological Context)
Oximes and their derivatives are well-established as effective ligands in coordination chemistry and catalysis. semanticscholar.orgtandfonline.combohrium.comrsc.org The nitrogen and oxygen atoms of the oxime group can coordinate to a variety of metal centers, forming stable complexes that can act as catalysts for a range of organic transformations. semanticscholar.orgtandfonline.comat.ua
This compound, with its combination of the oxime functionality and the sulfur-containing heterocyclic core, presents a unique ligand scaffold. The presence of the sulfur atom, in addition to the N and O of the oxime, offers the potential for tridentate chelation to a metal center, which can influence the catalytic activity and selectivity of the resulting complex.
Palladium complexes bearing phosphino-oxime ligands, for example, have been shown to be active catalysts for the rearrangement of aldoximes. rsc.org It is conceivable that metal complexes of this compound could exhibit catalytic activity in various reactions, such as cross-coupling reactions, oxidations, or reductions. The specific steric and electronic properties imparted by the benzothiepin backbone could lead to novel catalytic systems with unique reactivity profiles.
The following table outlines potential catalytic applications:
| Metal Center | Potential Catalytic Application | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Oxime-palladacycles are known catalysts. |
| Copper (Cu) | Oxidation reactions | Copper-oxime complexes can facilitate electron transfer. |
| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation/transfer hydrogenation | The ligand scaffold can influence enantioselectivity. |
Analytical Methodologies for Purity Assessment and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental in separating 3,4-dihydro-1-benzothiepin-5(2H)-one oxime from potential impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of non-volatile organic compounds like this compound. A reverse-phase HPLC method is generally suitable for this type of molecule.
Method Development Considerations:
Column: A C18 column is a common choice for the separation of moderately polar compounds. The selection of particle size and column dimensions will influence the efficiency and speed of the analysis.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the main compound from its impurities. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.
Detection: UV detection is suitable for this compound due to the presence of a chromophore in its structure. The selection of the detection wavelength should be based on the UV spectrum of the compound to ensure maximum sensitivity.
Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency.
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis after conversion into a more volatile derivative. nih.govnih.gov Silylation is a common derivatization technique for compounds containing active hydrogens, such as oximes. nih.gov
Derivatization and Analysis:
Derivatizing Agent: N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the oxime group into its trimethylsilyl (B98337) (TMS) ether derivative, which is more volatile and thermally stable. nih.govnih.gov
GC-FID/MS: A gas chromatograph equipped with a flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) can provide structural information for impurity identification. nih.gov
The following table outlines a potential GC method for the analysis of the TMS derivative of this compound.
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Detector | FID or MS |
| Detector Temperature | 300 °C (FID) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net It can also be used for preliminary purity assessment.
TLC System:
Stationary Phase: Silica gel 60 F254 plates are commonly used.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of the solvents is adjusted to achieve a good separation of the starting material, product, and any byproducts.
Visualization: The spots on the TLC plate can be visualized under UV light (254 nm) if the compounds are UV active. Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can also be used for visualization.
A representative TLC system for monitoring the formation of this compound is provided below.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
Spectrophotometric Methods for Quantification
UV-Visible spectrophotometry can be a straightforward and rapid method for the quantification of this compound in solution, provided that no other components in the sample absorb at the analytical wavelength. acs.orgacs.org
Methodology:
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a dilute solution of the pure compound over the UV-Vis range.
Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The table below summarizes the key parameters for a spectrophotometric quantification method.
| Parameter | Description |
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally |
| Calibration Range | e.g., 1-20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Quality Control Methodologies for Research Batches
Ensuring the quality and consistency of research batches of this compound is paramount. A comprehensive quality control program should include a combination of the analytical techniques described above.
A typical quality control workflow would involve:
Identity Confirmation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Purity Assessment: Determination of the purity by a validated HPLC method. This will provide quantitative information on the main peak and any impurities present.
Residual Solvent Analysis: Gas Chromatography is often used to determine the presence of any residual solvents from the synthesis and purification processes.
Water Content: Karl Fischer titration is the standard method for determining the water content.
Physical Characterization: Measurement of physical properties such as melting point and appearance.
By implementing these analytical methodologies, a robust quality control system can be established to ensure the high purity and consistency of this compound for research purposes.
Q & A
Basic Research Questions
Q. What synthetic methods are effective for preparing halogenated derivatives of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime?
- Methodological Answer : Halogenation using sulfuryl chloride (SO₂Cl₂) in methylene chloride under reflux conditions is a key approach. For example, chlorination of the parent ketone yields cis/trans isomers, with product ratios influenced by solvent and intermediate ion-pair dynamics . Bromination can be achieved via bromine in acetic acid, followed by recrystallization (e.g., 71% yield for 4-bromo derivatives) .
Q. How can NMR spectroscopy confirm the structure of oxime derivatives in this compound class?
- Methodological Answer : Key NMR signals include aromatic protons (δ 7.1–8.0 ppm) and oxime protons (δ ~8.1–8.3 ppm for E/Z isomers). For example, 4-chloro derivatives show distinct splitting patterns for -CHCl- (δ 5.2–5.5 ppm) and -SCH₂CH₂- (δ 2.2–3.4 ppm) . IR spectroscopy (e.g., C=O at ~1690 cm⁻¹) and elemental analysis further validate purity .
Q. What side reactions occur during Mannich reactions involving this scaffold?
- Methodological Answer : Dimethylamine hydrochloride in acetic acid can lead to dimerization (e.g., structure 17 in 86% yield) instead of the desired Mannich adduct. Solvent choice and temperature critically influence product distribution .
Advanced Research Questions
Q. How do stereochemical outcomes in halogenation reactions correlate with reaction intermediates?
- Methodological Answer : Chlorination via chlorosulfonium ion intermediates (e.g., 20) lacks stereochemical control, resulting in cis/trans isomer mixtures (e.g., 60% trans vs. 38% cis). Equilibrium studies and comparative analysis of bromo/chloro derivatives suggest trans isomers are thermodynamically favored due to reduced steric strain .
Q. What strategies resolve contradictions in proposed reaction mechanisms (e.g., intermediate exclusion)?
- Methodological Answer : Intermediate exclusion can be validated by comparing product ratios. For example, 4-chloro derivative 17 reacts with SO₂Cl₂ to yield a 60:40 trans/cis ratio, distinct from the equilibrium mixture observed in other pathways. This confirms 17 is not an intermediate in the parent ketone’s chlorination .
Q. How can reaction conditions be optimized to favor trans-dichloro isomers?
- Methodological Answer : Prolonged reflux in methylene chloride with SO₂Cl₂ increases trans isomer yield. Fractional crystallization (e.g., CHCl₃-hexane) separates isomers, with trans isomers showing higher stability (mp 103–105°C vs. cis 104–107°C) .
Q. What methodologies validate cyclopropane ring formation in cyclization reactions?
- Methodological Answer : Base-mediated elimination (e.g., triethylamine) of 2-chloro-4-bromo derivatives generates cyclopropane-fused products (e.g., 30). Oxidation to sulfones (e.g., 31, 32) and NMR analysis of ring strain (e.g., deshielded cyclopropane protons) confirm structural assignments .
Data Contradiction and Analysis
Q. Why do Mannich reactions in different solvents produce divergent products?
- Analysis : In acetic acid, steric hindrance and acid catalysis promote dimerization (structure 17), whereas polar aprotic solvents favor Mannich adducts. IR spectra (e.g., 1629 cm⁻¹ for α,β-unsaturated γ-hydroxy ketones) and yield comparisons under varying conditions clarify mechanistic pathways .
Q. How do competing pathways in enamine syntheses affect product purity?
- Analysis : Enamine intermediates (e.g., 22) react with Grignard reagents to yield α-alkylidene ketones (e.g., 20). Competing hydration or oxidation can occur, requiring strict anhydrous conditions and low temperatures. TLC monitoring and column chromatography are essential for isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
